R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride
Overview
Description
R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride is a chemical compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine and pyrrolidine rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method includes the use of piperidine-3-carboxylic acid and pyrrolidine-1-yl-methanone as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product with a purity of 95% .
Chemical Reactions Analysis
Types of Reactions
R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: Known for their use in pharmaceuticals and as intermediates in organic synthesis.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activity.
Pyrrolidine-2,5-diones: Known for their applications in drug discovery and development.
The uniqueness of this compound lies in its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[(3R)-piperidin-3-yl]-pyrrolidin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJWQKHBSFDSLF-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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